3-Methyl-4-(octyloxy)benzaldehyde
Description
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-methyl-4-octoxybenzaldehyde |
InChI |
InChI=1S/C16H24O2/c1-3-4-5-6-7-8-11-18-16-10-9-15(13-17)12-14(16)2/h9-10,12-13H,3-8,11H2,1-2H3 |
InChI Key |
LRRICQYKKRUFEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs of 3-methyl-4-(octyloxy)benzaldehyde include:
Physical and Chemical Properties
Lipophilicity :
- The octyloxy chain in this compound significantly increases lipophilicity compared to analogs with shorter alkoxy groups (e.g., methoxy or ethoxy). This property enhances solubility in organic solvents and cell membrane permeability .
- Eurotirubrin A (a natural benzaldehyde derivative with a heptadienyl chain) exhibits moderate lipophilicity but lower than octyloxy-substituted derivatives .
Synthetic Versatility :
- The aldehyde group in this compound allows condensation reactions with amines to form bioactive Schiff bases .
- In contrast, 4-methoxy-3-methylbenzaldehyde lacks a long alkoxy chain, limiting its utility in polymer synthesis but retaining reactivity for smaller molecules .
Critical Analysis of Contradictory Evidence
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs a polar aprotic solvent such as dimethylformamide (DMF) or toluene, with potassium carbonate (K₂CO₃) as the base and potassium iodide (KI) as a catalytic agent to enhance reactivity. The general procedure involves heating the mixture to 80–90°C for 16–24 hours under inert conditions.
Example Procedure :
-
Substrate Preparation : 4-Hydroxy-3-methylbenzaldehyde (10 mmol) is dissolved in anhydrous DMF (50 mL).
-
Alkylation : 1-Bromooctane (12 mmol), K₂CO₃ (22 mmol), and KI (1 mmol) are added sequentially.
-
Reaction : The mixture is stirred at 90°C for 16 hours under nitrogen.
-
Work-up : The crude product is extracted with chloroform, washed with water, and dried over MgSO₄.
-
Purification : Column chromatography (hexane:chloroform, 5:1) yields this compound as a colorless oil.
Optimization and Challenges
-
Solvent Choice : DMF offers higher polarity, facilitating better solubility of ionic intermediates, whereas toluene reduces side reactions like aldehyde oxidation.
-
Temperature : Prolonged heating above 90°C risks decomposition of the aldehyde group.
-
Yield : Typical yields range from 70–89%, depending on the purity of the starting material and reaction duration.
Oxidation of 3-Methyl-4-octyloxybenzyl Alcohol
An alternative approach involves synthesizing 3-methyl-4-octyloxybenzyl alcohol followed by oxidation to the aldehyde. This two-step method is advantageous when direct alkylation is hindered by steric or electronic factors.
Synthesis of the Benzyl Alcohol Precursor
The benzyl alcohol intermediate is prepared via Grignard addition or reduction of a corresponding ketone. For instance, 3-methyl-4-octyloxyacetophenone can be reduced using sodium borohydride (NaBH₄) in methanol.
Reduction Procedure :
-
Substrate : 3-Methyl-4-octyloxyacetophenone (5 mmol) is dissolved in methanol (30 mL).
-
Reduction : NaBH₄ (10 mmol) is added portionwise at 0°C.
-
Work-up : The mixture is quenched with water, extracted with ethyl acetate, and dried over MgSO₄.
Oxidation to the Aldehyde
The alcohol is oxidized to the aldehyde using manganese dioxide (MnO₂) in dichloromethane (DCM). This method avoids over-oxidation to carboxylic acids, a common issue with stronger oxidizing agents.
Oxidation Procedure :
-
Substrate : 3-Methyl-4-octyloxybenzyl alcohol (5 mmol) is dissolved in DCM (20 mL).
-
Oxidation : MnO₂ (50 mmol) is added, and the mixture is stirred at room temperature for 36 hours.
-
Work-up : Filtration through Celite® and solvent evaporation yields the aldehyde.
Yield : 82–90% after purification.
Alternative Synthetic Routes
Benzoic Acid Derivative Pathway
This route, adapted from nitrile-based syntheses, involves functionalizing a benzoic acid precursor:
-
Acyl Chloride Formation : 3-Methyl-4-hydroxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Amidation : Reaction with aqueous ammonia yields 3-methyl-4-hydroxybenzamide.
-
Dehydration : Thionyl chloride converts the amide to 3-methyl-4-hydroxybenzonitrile.
-
Alkylation and Hydrolysis : The nitrile is alkylated with 1-bromooctane, followed by hydrolysis to the aldehyde.
Key Advantage : Avoids direct handling of sensitive aldehyde intermediates.
Directed Ortho-Metalation
A regioselective method employs directed metalation to introduce the methyl group:
-
Protection : 4-Hydroxybenzaldehyde is protected as its methoxymethyl ether.
-
Metalation : Treatment with lithium diisopropylamide (LDA) at −78°C generates a stabilized anion at the 3-position.
-
Methylation : Quenching with methyl iodide introduces the methyl group.
-
Deprotection and Alkylation : Acidic removal of the protecting group followed by octyloxy introduction.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the standard synthetic protocols for 3-Methyl-4-(octyloxy)benzaldehyde?
A typical synthesis involves reacting 4-hydroxy-3-methylbenzaldehyde with 1-bromooctane under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at reflux (~120°C) for 12–24 hours. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) enhances reactivity. Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, octyloxy chain integration).
- FTIR : Peaks at ~2850 cm (C–H stretching of alkyl chain) and ~1700 cm (aldehyde C=O stretch).
- Mass spectrometry (HRMS) : To verify molecular ion [M+H] and fragmentation patterns .
Q. How can researchers optimize purification methods for this compound?
Use preparative HPLC with a C18 column and methanol/water mobile phase for high-purity isolation. For bulk purification, recrystallization from ethanol/water mixtures (1:3 ratio) is effective. Monitor purity via TLC (Rf ~0.5 in hexane:ethyl acetate 8:2) .
Advanced Research Questions
Q. How can computational modeling enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict electronic properties, regioselectivity in substitution reactions, and HOMO-LUMO gaps. Compare computed H NMR shifts (GIAO method) with experimental data to validate molecular geometry .
Q. What strategies address low yields in etherification reactions during synthesis?
- Catalyst optimization : Replace traditional bases with Cs₂CO₃ for improved nucleophilicity.
- Solvent effects : Use toluene with microwave-assisted heating (80°C, 1 hour) to accelerate reaction kinetics.
- Protection/deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) to prevent side reactions .
Q. How can researchers investigate the compound’s biological activity?
- Enzyme inhibition assays : Test against cytochrome P450 isoforms or lipoxygenases using UV-Vis spectroscopy.
- Cellular uptake studies : Fluorescently tag the aldehyde group (e.g., via Schiff base formation) to track intracellular localization .
Q. What experimental designs resolve contradictions between computational predictions and observed reaction outcomes?
Q. How can the stability of this compound under varying conditions be assessed?
Q. What methodologies elucidate regioselectivity in electrophilic aromatic substitution?
Q. How can interdisciplinary approaches expand applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
